molecular formula C10H7ClN2O2 B3032343 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-40-5

1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3032343
CAS No.: 1439902-40-5
M. Wt: 222.63
InChI Key: GPKHSVMMFDKURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439902-40-5) is a high-purity chemical compound with a molecular formula of C 10 H 7 ClN 2 O 2 and a molecular weight of 222.63 g/mol . This imidazole carboxylic acid derivative is characterized by a 4-chlorophenyl group attached to the nitrogen of the imidazole ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is typically supplied with associated safety data, and it is essential to refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers value this compound for its potential as a key synthetic building block in the development of novel pharmaceutical agents, particularly due to the imidazole scaffold's prevalence in molecules with biological activity. Its structural features suggest potential applications in synthesizing enzyme inhibitors or receptor modulators, though specific mechanistic and application data are areas of ongoing scientific investigation. For complete product documentation, including certificates of analysis, please contact the supplier.

Properties

IUPAC Name

3-(4-chlorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHSVMMFDKURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222293
Record name 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-40-5
Record name 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid typically involves the cycloaddition of isocyanoacetates with appropriate aryl derivatives. Research has shown that this compound can be derived from 1,5-diaryl-1H-imidazole-4-carboxylic acids through established synthetic routes that utilize intermediates such as diarylimidoyl chlorides and ethyl isocyanoacetate . The structural features, including the presence of a chlorophenyl group, enhance its biological activity by providing specific interactions with target proteins.

Antiviral Properties

Recent studies have indicated that derivatives of imidazole-5-carboxylic acids exhibit significant antiviral activity, particularly against HIV-1. For instance, compounds synthesized from 1H-imidazole-4-carboxylic acids have shown promising results in inhibiting HIV integrase activity. In one study, certain derivatives achieved over 50% inhibition at a concentration of 100 µM in cell-based assays, highlighting their potential as antiviral agents .

Herbicidal Activity

Another critical application of imidazole derivatives is in herbicide development. Compounds like 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid have been explored for their herbicidal properties. They demonstrate selective action against various weeds while being less harmful to crops such as maize and rice. The ability to control weeds effectively without damaging useful plants makes these compounds valuable in agricultural practices .

Case Studies

Study Focus Findings
NCBI Study (2021)Antiviral ActivityIdentified several imidazole derivatives with >50% inhibition of HIV integrase .
Patent Analysis (2006)Herbicidal PropertiesEstablished the effectiveness of imidazole derivatives in controlling weeds selectively in crops .
MDPI Research (2023)Synthesis TechniquesDeveloped a green synthesis method for imidazole derivatives with potential bioactivity .

Pharmacological Insights

The pharmacological profile of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid suggests it could serve as a lead compound for developing new drugs targeting viral infections or as an agrochemical for weed management. Its structural characteristics allow it to interact favorably with biological targets, enhancing its efficacy.

Conclusion and Future Directions

The applications of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid span multiple fields, including medicinal chemistry and agriculture. Its ability to inhibit viral replication and control weed populations presents significant opportunities for further research and development. Future studies should focus on optimizing its efficacy and safety profiles while exploring additional therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Imidazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Activities References
1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid -Cl (N-1 phenyl), -COOH (C-5) 222.63 Pharmaceutical intermediate, imaging agent precursor
1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid -F (N-1 phenyl), -SCH₃ (C-2), -COOH (C-5) 252.28 GABA receptor modulator synthesis
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole -Cl (N-1 phenyl), -Cl (C-4), -Ph (C-5) 293.17 Antifungal/antimicrobial research
Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate -F (N-1 phenyl), -COOEt (C-5) 278.29 Anesthetic agent (e.g., flutomidate)
CV-11974 (Benzimidazole derivative) -Ethoxy, biphenyltetrazole, -COOH 505.97 Angiotensin II receptor antagonist

Key Differences in Pharmacological Activity

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to its 4-fluorophenyl analog, which may exhibit altered receptor binding due to fluorine’s electronegativity and smaller atomic radius .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid allows for hydrogen bonding in enzyme interactions, whereas ester derivatives (e.g., ethyl or methyl esters) are often prodrugs with improved bioavailability .
  • Benzimidazole vs. Imidazole Core : Benzimidazole derivatives like CV-11974 exhibit broader therapeutic applications (e.g., hypertension) due to their extended aromatic system and enhanced binding to G-protein-coupled receptors .

Physicochemical Properties

  • Solubility : The carboxylic acid group confers moderate water solubility, whereas ester derivatives (e.g., ethyl esters) are more lipophilic .
  • Stability : The 4-chlorophenyl group increases resistance to oxidative degradation compared to unsubstituted imidazoles .

Biological Activity

1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit potent antimicrobial properties. For instance, compounds related to 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. A study indicated that certain imidazole derivatives had minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Activity against
3a15Gram-positive
410Gram-negative
512Broad-spectrum

Antiviral Activity

In the context of antiviral research, imidazole derivatives have been evaluated for their efficacy against HIV-1. Notably, compounds derived from the imidazole structure have shown varying degrees of inhibition against HIV integrase, a crucial enzyme for viral replication. For example, certain derivatives exhibited over 50% inhibition in cell-based assays, indicating their potential as antiviral agents .

Table 2: Antiviral Efficacy of Imidazole Compounds

Compound% Inhibition at 100 µMCC50 (µM)
11a45>200
11b40158.4
11h3350.4

The biological activity of imidazole derivatives is often linked to their ability to interact with specific protein targets. For instance, structural studies have shown that these compounds can form hydrogen bonds with critical amino acid residues in target proteins such as HIV integrase. This interaction is essential for disrupting the viral life cycle and enhancing the compound's antiviral efficacy .

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in treating infections:

  • Study on Bacterial Infections : A compound structurally similar to 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid was tested against Staphylococcus aureus and showed significant antibacterial activity with an MIC of 10 µg/mL .
  • HIV Research : In a study evaluating the interaction between imidazole derivatives and HIV integrase, several compounds demonstrated substantial inhibition rates, supporting their potential as therapeutic agents in HIV treatment strategies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazole derivatives indicates that modifications at specific positions on the imidazole ring can enhance biological activity. For example, the presence of halogen substituents on the phenyl ring has been correlated with increased potency against both bacterial and viral targets. This insight is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid?

The synthesis typically involves condensation reactions to form the imidazole core, followed by functionalization. For example:

  • Step 1 : React 4-chloroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
  • Step 2 : Introduce the carboxylic acid group via oxidation of a methyl substituent or hydrolysis of a pre-formed ester (e.g., using H₂SO₄/NaOH under reflux). Esters like isopropyl derivatives (e.g., as in IMAZA synthesis) can serve as intermediates .
  • Step 3 : Purify via recrystallization or column chromatography. Validate purity using HPLC or melting point analysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • FTIR : Confirm the presence of carboxylic acid (–COOH, ~2500-3300 cm⁻¹ broad stretch) and imidazole (C=N, ~1600 cm⁻¹) groups .
  • NMR : ¹H NMR can resolve aromatic protons (δ 7.2–8.0 ppm for 4-chlorophenyl) and imidazole protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) .
  • X-ray crystallography : For structural elucidation, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. What are the documented biological activities of structurally similar imidazole-5-carboxylic acid derivatives?

  • Antimicrobial activity : Analogues like 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid exhibit antibacterial properties, suggesting potential for SAR studies .
  • Enzyme inhibition : Derivatives such as etomidate acid target adrenal enzymes (e.g., CYP11B), indicating possible endocrine applications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles. SHELXL refinement can address discrepancies between computational models and experimental data (e.g., planar vs. non-planar imidazole rings) .
  • Compare with DFT-optimized structures (e.g., using B3LYP/6-311++G(d,p)) to validate electronic effects .

Q. What strategies enable radiolabeling of this compound for theranostic applications?

  • Iodine-123/131 labeling : Modify the 4-chlorophenyl group to incorporate a radioisotope via electrophilic substitution (e.g., using ICl or Bolton-Hunter reagent). IMAZA analogues demonstrate success in adrenal cancer imaging and therapy .
  • Quality control : Validate radiochemical purity with radio-HPLC and assess stability in serum using TLC .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like CYP450. Compare with etomidate acid’s binding to CYP11B1 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to prioritize candidates for in vitro testing .

Q. What experimental approaches validate metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. IMAZA derivatives showed improved stability over ester analogues .
  • In vivo PK/PD : Administer radiolabeled compound to animal models and track biodistribution using SPECT/CT imaging .

Methodological Considerations

Q. How to address low yields in the final hydrolysis step of ester intermediates?

  • Optimize reaction conditions: Use NaOH/EtOH at 60°C instead of H₂SO₄ to minimize side reactions.
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What controls are essential in biological activity assays to ensure reproducibility?

  • Include positive controls (e.g., known CYP11B inhibitors for enzyme assays) .
  • Use cell viability assays (MTT) to rule out cytotoxicity in antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.